Cas no 24656-54-0 (Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene)
24656-54-0 structure
Product Name:Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene
CAS No:24656-54-0
MF:C28H24
MW:360.490167617798
CID:265330
PubChem ID:12424987
Update Time:2025-04-19
Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene Chemical and Physical Properties
Names and Identifiers
-
- Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene
- [2.0.2.0]Metacyclophane
- 24656-54-0
- DTXSID60497654
- Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene
-
- Inchi: 1S/C28H24/c1-5-21-13-14-22-7-3-11-27(19-22)28-12-4-8-24(20-28)16-15-23-6-2-10-26(18-23)25(9-1)17-21/h1-12,17-20H,13-16H2
- InChI Key: XHHULNFRTWVTER-UHFFFAOYSA-N
- SMILES: C1C2C=CC=C(C=2)C2C=CC=C(C=2)CCC2C=CC=C(C=2)C2C=CC=C(C=2)C1
Computed Properties
- Exact Mass: 360.18792
- Monoisotopic Mass: 360.187800766g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 28
- Rotatable Bond Count: 0
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
24656-54-0 (Pentacyclo[19.3.1.12,6.19,13.114,18]octacosa-1(25),2,4,6(28),9,11,13(27),14,16,18(26),21,23-dodecaene) Related Products
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- 64835-63-8(4-Methyl-4'-pentyl-1,1'-biphenyl)
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